molecular formula C20H30S2 B1589189 5,5'-Dihexyl-2,2'-bithiophene CAS No. 211737-46-1

5,5'-Dihexyl-2,2'-bithiophene

Cat. No.: B1589189
CAS No.: 211737-46-1
M. Wt: 334.6 g/mol
InChI Key: RVQZMWDOMFSYKE-UHFFFAOYSA-N
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Description

5,5’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2 and 2’ positions, with hexyl groups attached at the 5 and 5’ positions. This compound is known for its aromatic character and conjugated π-electron system, making it a valuable building block in organic electronics applications .

Scientific Research Applications

Chemistry: 5,5’-Dihexyl-2,2’-bithiophene is widely used in the field of organic electronics due to its excellent semiconducting properties. It is a key component in the fabrication of organic field-effect transistors (OFETs) and organic solar cells (OSCs). Its conjugated π-electron system allows for efficient charge transport, making it suitable for use in low-cost, flexible electronic devices.

Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its unique electronic properties may be harnessed for biosensing applications, where it can be used to detect specific biological molecules or changes in the environment.

Industry: In the industrial sector, 5,5’-Dihexyl-2,2’-bithiophene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form thin films with good mechanical properties makes it an attractive material for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Stille Coupling Reaction: One common method for synthesizing 5,5’-Dihexyl-2,2’-bithiophene involves the Stille coupling reaction.

    Suzuki Coupling Reaction: Another method involves the Suzuki coupling reaction, where 5-hexyl-2-boronic acid and 2,5-dibromo-3-hexylthiophene are used as starting materials.

Industrial Production Methods: Industrial production of 5,5’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Ferric chloride (FeCl3), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 5,5’-Dihexyl-2,2’-bithiophene in electronic devices involves its ability to transport charge efficiently. The conjugated π-electron system allows for the delocalization of electrons across the molecule, facilitating charge mobility. In OFETs, the compound acts as a semiconducting layer, where it forms a channel for charge carriers (electrons or holes) to move between the source and drain electrodes under the influence of an electric field .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dihexyl-2,2’-bithiophene stands out due to its symmetrical structure and the presence of hexyl groups, which enhance its solubility in organic solvents and improve its processability during device fabrication. These features make it particularly suitable for applications in organic electronics, where high-quality thin films are essential .

Properties

IUPAC Name

2-hexyl-5-(5-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQZMWDOMFSYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441903
Record name DH-2T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211737-46-1
Record name DH-2T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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